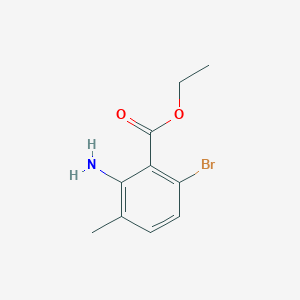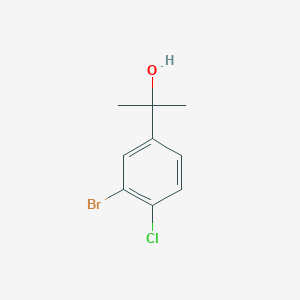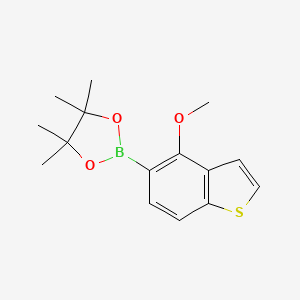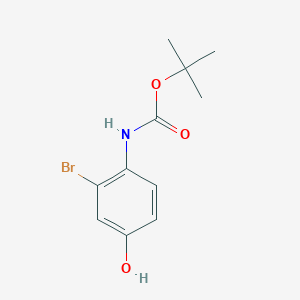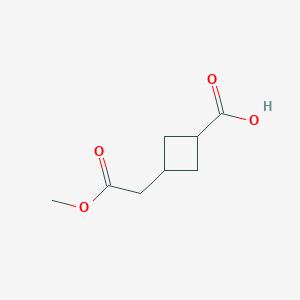
3-(2-Cyclopentylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclopentylethyl)morpholine is an organic compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups The addition of a cyclopentylethyl group to the morpholine ring enhances its chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopentylethyl)morpholine typically involves the reaction of morpholine with 2-cyclopentylethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Cyclopentylethyl)morpholine undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary or secondary amines.
Substitution: Various N-substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclopentylethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 3-(2-Cyclopentylethyl)morpholine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the conformation and function of the target proteins. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound, widely used in organic synthesis and industrial applications.
Piperidine: Another six-membered heterocyclic amine with similar chemical properties but different biological activities.
Tetrahydrofuran: A five-membered ether with structural similarities but distinct reactivity and applications
Uniqueness: 3-(2-Cyclopentylethyl)morpholine stands out due to the presence of the cyclopentylethyl group, which imparts unique steric and electronic properties. This modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-(2-cyclopentylethyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(3-1)5-6-11-9-13-8-7-12-11/h10-12H,1-9H2 |
InChI-Schlüssel |
NMYOTGYSCYYLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCC2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


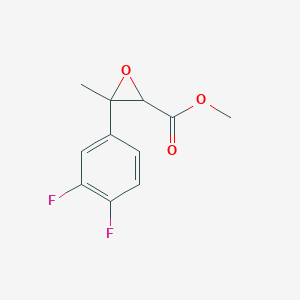
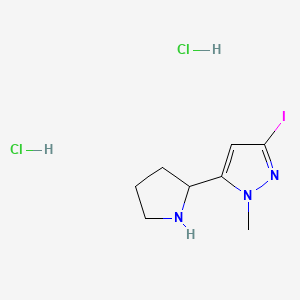
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
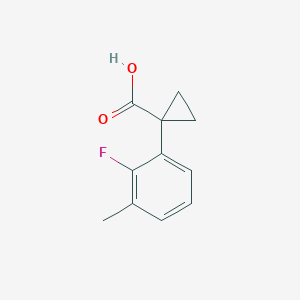
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
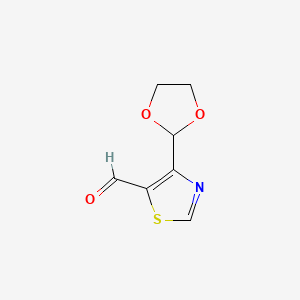
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
